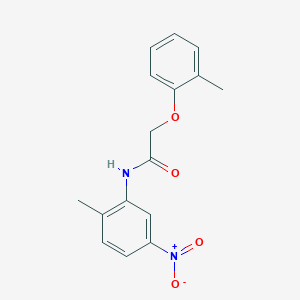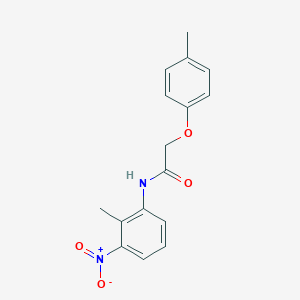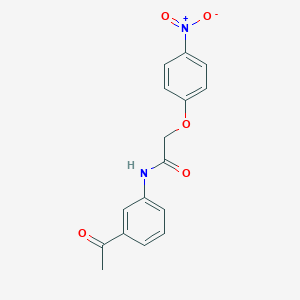![molecular formula C19H21N3O5S B323182 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B323182.png)
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a nitrobenzamide moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 4-[(4-methyl-1-piperidinyl)sulfonyl]aniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized under specific conditions to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: 4-amino-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of the piperidine ring.
Applications De Recherche Scientifique
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The nitro group may also play a role in redox reactions, contributing to the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-(1-methyl-4-piperidinyl)-4-piperidinesulfonamide: Shares the piperidine and sulfonyl groups but lacks the nitrobenzamide moiety.
4-tert-butyl-N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]benzamide: Similar structure but with a tert-butyl group instead of a nitro group.
Uniqueness
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide is unique due to the presence of both the nitrobenzamide and sulfonyl-piperidine moieties, which contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C19H21N3O5S |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C19H21N3O5S/c1-14-10-12-21(13-11-14)28(26,27)18-8-4-16(5-9-18)20-19(23)15-2-6-17(7-3-15)22(24)25/h2-9,14H,10-13H2,1H3,(H,20,23) |
Clé InChI |
MHXCDLPXBAKZSO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-fluorophenyl)-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B323105.png)

![2-nitro-N-[2-({2-nitrobenzoyl}amino)-1-methylethyl]benzamide](/img/structure/B323111.png)
![N'~1~,N'~6~-bis{[(1-bromonaphthalen-2-yl)oxy]acetyl}hexanedihydrazide](/img/structure/B323112.png)
![2-(3-methylphenoxy)-N'-(6-{2-[(3-methylphenoxy)acetyl]hydrazino}-6-oxohexanoyl)acetohydrazide](/img/structure/B323113.png)
![N'-{[(1-bromo-2-naphthyl)oxy]acetyl}-3-iodo-4-methoxybenzohydrazide](/img/structure/B323114.png)
![N'-{[(1-bromo-2-naphthyl)oxy]acetyl}-2,2-diphenylacetohydrazide](/img/structure/B323115.png)
![N'-{[(1-bromo-2-naphthyl)oxy]acetyl}-2-iodobenzohydrazide](/img/structure/B323118.png)
![3-chloro-N'-[(2-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B323122.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide](/img/structure/B323123.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B323125.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B323126.png)
